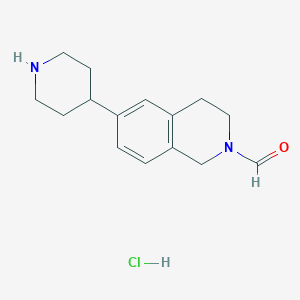

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride

Description

Properties

IUPAC Name |

6-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O.ClH/c18-11-17-8-5-14-9-13(1-2-15(14)10-17)12-3-6-16-7-4-12;/h1-2,9,11-12,16H,3-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYUDMQSQDNVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(CN(CC3)C=O)C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure comprises three critical components:

- 3,4-Dihydroisoquinoline core : A partially saturated isoquinoline system.

- Piperidin-4-yl substituent : A secondary amine-containing heterocycle at position 6 of the dihydroisoquinoline.

- Carbaldehyde group : An aldehyde functionality at position 2 of the dihydroisoquinoline.

Synthetic routes typically involve sequential steps:

- Core construction via cyclization or reduction of pre-aromatic intermediates.

- Piperidine introduction through nucleophilic substitution or coupling reactions.

- Formylation at the secondary amine site.

- Hydrochloride salt formation via acid treatment.

Detailed Preparation Methods

Construction of the Dihydroisoquinoline Core

The dihydroisoquinoline scaffold is commonly synthesized via:

Castagnoli-Cushman Reaction

Homophthalic anhydride reacts with formaldimine equivalents (e.g., 1,3,5-triazinanes) to yield 3,4-dihydroisoquinoline-1-one intermediates, which are subsequently reduced to dihydroisoquinolines. For example, 7-fluorohomophthalic anhydride and triazinane derivatives produce fluorinated dihydroisoquinolines under mild conditions (yields: 60–85%).

Directed Ortho-Lithiation

Aryl ethylamine derivatives undergo lithiation at the ortho position, followed by cyclization to form dihydroisoquinolines. For instance, 2-(3-fluorophenyl)ethylamine, when acylated with pivaloyl chloride, undergoes directed lithiation and cyclization to yield 8-fluoro-3,4-dihydroisoquinoline.

Table 1: Dihydroisoquinoline Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Castagnoli-Cushman | Homophthalic anhydride, triazinane, rt | 60–85 | |

| Directed Ortho-Lithiation | 2-Arylethylamine, LDA, −78°C | 70–90 |

Comparative Analysis of Synthetic Routes

- Core Construction : The Castagnoli-Cushman reaction offers better regioselectivity for fluorinated derivatives, while lithiation provides access to non-fluorinated analogues.

- Piperidine Introduction : Buchwald-Hartwig coupling is preferred for halogenated substrates, whereas reductive amination suits ketone intermediates.

- Formylation : Vilsmeier-Haack is more efficient for electron-rich amines, while MnO₂ oxidation avoids acidic conditions.

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at positions 5 and 7 necessitates directing groups (e.g., fluorine).

- Aldehyde Stability : The carbaldehyde group is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.

- Salt Purity : Excess HCl must be removed via repeated crystallizations to avoid hygroscopicity.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the ring structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride exhibits various biological activities, making it a compound of interest for further exploration. Some of the notable activities include:

- Antidepressant Effects : Due to its interaction with neurotransmitter systems, this compound has been evaluated for its potential antidepressant properties.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : Initial findings indicate effectiveness against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of similar piperidine derivatives, researchers found that modifications in the piperidine ring significantly influenced binding affinity to serotonin receptors. This suggests that this compound may exhibit similar receptor interaction dynamics, potentially leading to antidepressant effects .

Case Study 2: Anticancer Screening

A comparative analysis of compounds with similar scaffolds revealed that those incorporating the dihydroisoquinoline structure demonstrated enhanced cytotoxicity against breast cancer cell lines. The unique combination of piperidine and isoquinoline may contribute to this increased activity, making this compound a candidate for further anticancer drug development .

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride | C₁₅H₂₁ClN₂O | 280.8 | Piperidin-4-yl |

| (1S)-1-[(1H-indol-3-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | C₂₂H₂₃N₂O₃ | 363.4 | Indol-3-yl, 6,7-dimethoxy |

The analog in 6IMO incorporates an indole ring and methoxy groups , increasing its molecular weight and hydrophobicity compared to the piperidine-substituted compound. These modifications likely enhance target binding through π-π stacking (indole) and hydrogen bonding (methoxy) .

Physicochemical and Regulatory Considerations

- Solubility : The hydrochloride salt of the piperidin-4-yl compound improves aqueous solubility, critical for in vitro assays. The 6IMO analog’s methoxy and indole groups may reduce solubility but enhance membrane permeability.

Biological Activity

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its efficacy in neuroprotection, antidepressant effects, and cytotoxicity.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinolines, which are known for their diverse biological activities. The piperidine moiety contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective effects. For instance, a study highlighted the protective effects of certain analogs against corticosterone-induced lesions in PC12 cells. Among these, a related compound (6a-1) showed significant neuroprotection and reduced immobility in the forced swim test (FST), suggesting potential antidepressant properties .

Antidepressant Activity

The antidepressant potential of this compound has been explored through behavioral tests in animal models. In the FST and open field test (OFT), treated rats displayed reduced immobility and improved locomotor activity compared to controls treated with established antidepressants like Agomelatine and Fluoxetine . This suggests that the compound may modulate neurotransmitter systems involved in mood regulation.

Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using human cell lines (HEK293 and L02). The results indicated low cytotoxicity at concentrations up to 100 μM, with most compounds exhibiting less than 20% inhibition of cell growth. Notably, the compound demonstrated a superior safety profile compared to Agomelatine, which exhibited higher rates of inhibition on normal cells .

Comparative Analysis of Biological Activities

| Activity | 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde | Agomelatine | Fluoxetine |

|---|---|---|---|

| Neuroprotection | Significant (in vitro) | Moderate | Low |

| Antidepressant | Effective (in vivo) | High | High |

| Cytotoxicity | Low (<20% at 100μM) | Moderate | High |

The proposed mechanism for the biological activity of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline derivatives involves modulation of neurotransmitter levels and neuroprotective pathways. The compound may interact with serotonin receptors or other neurochemical pathways that influence mood and cognition .

Case Studies

A notable case study involved testing a series of related compounds in an animal model for depression. The results indicated that compounds similar to 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline showed significant reductions in depressive-like behaviors. This reinforces the potential for developing new antidepressant therapies based on this scaffold .

Q & A

Basic: What are the recommended analytical techniques to confirm the purity and structural integrity of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride?

Answer:

To ensure purity and structural accuracy, employ a combination of analytical methods:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using UV detection (e.g., 206 nm wavelength) with a C18 column and acetonitrile/water mobile phase. Note that impurities with similar response factors may require orthogonal methods .

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via H and C NMR. For example, verify the presence of characteristic peaks for the piperidine ring (δ 2.5–3.5 ppm) and aldehyde proton (δ 9.5–10.5 ppm). Minor solvent residues (e.g., acetone at δ 2.1 ppm) should be accounted for .

- Mass Spectrometry (LC/MS): Validate molecular weight via [M+H]+ ion detection (e.g., calculated 312.4 amu for related analogs) .

- Titration: For hydrochloride salts, use acid-base titration with sodium hydroxide to confirm chloride content .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Adhere to the following safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms.

- Exposure Mitigation:

- Storage: Protect from heat, light, and moisture. Store in sealed containers at 2–8°C for long-term stability .

Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?

Answer:

Optimization strategies include:

- Reagent Selection: Use KCO as a base in coupling reactions to enhance nucleophilic substitution efficiency (e.g., 70–82% yields for analogous piperidine-carbaldehyde derivatives) .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions during aldehyde functionalization.

- Catalysis: Explore Pd-mediated cross-coupling for regioselective modifications of the isoquinoline core .

- Workup Procedures: Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the aldehyde group without degradation .

Advanced: How should researchers resolve discrepancies in purity assessments between HPLC and NMR data?

Answer:

Address contradictions systematically:

- Method Validation: Ensure HPLC methods are validated for specificity (e.g., spike-in experiments with known impurities).

- Quantitative NMR (qNMR): Use an internal standard (e.g., maleic acid) to quantify impurities undetected by HPLC due to low UV response .

- Orthogonal Techniques: Combine LC/MS to identify non-UV-active contaminants (e.g., inorganic salts or residual solvents) .

- Statistical Analysis: Apply Bland-Altman plots to assess agreement between HPLC and NMR results.

Advanced: What experimental designs are recommended for studying this compound’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

For pharmacological studies:

- Binding Assays: Use surface plasmon resonance (SPR) to measure real-time binding kinetics to target receptors (e.g., σ receptors for related piperidine derivatives) .

- Enzyme Inhibition: Perform dose-response curves (IC) with fluorogenic substrates (e.g., acetylcholinesterase assays at λ 355 nm/λ 460 nm).

- Cellular Uptake: Label the compound with H or C isotopes to track intracellular accumulation in cancer cell lines .

- Structural Modeling: Conduct molecular docking (e.g., AutoDock Vina) to predict binding poses in the active site of target proteins .

Basic: What are the key steps in synthesizing this compound?

Answer:

A representative synthesis involves:

Core Structure Formation: Condense piperidine-4-carboxylic acid with 3,4-dihydroisoquinoline using EDCI/HOBt coupling in dichloromethane (0–5°C, 12 hours) .

Aldehyde Introduction: Oxidize the secondary alcohol intermediate (e.g., Swern oxidation with oxalyl chloride/DMSO) to form the carbaldehyde group .

Salt Formation: React the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

Purification: Recrystallize from ethanol/water (9:1 v/v) to achieve >98% purity .

Advanced: How can stability studies under varying experimental conditions inform storage and handling protocols?

Answer:

Design stability studies to assess:

- Thermal Stability: Accelerated aging at 40°C for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity: Expose to UV (365 nm) for 48 hours; quantify photodegradation products (e.g., aldehyde oxidation to carboxylic acid) .

- pH Stability: Incubate in buffered solutions (pH 2–10) at 25°C; track structural changes via H NMR .

- Humidity Effects: Store at 75% relative humidity; use Karl Fischer titration to measure hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.